2,4-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-13-5-7-17(14(2)12-13)26(23,24)19-9-10-21-18(22)8-6-15(20-21)16-4-3-11-25-16/h3-8,11-12,19H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMNXCXSHKVULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazinone Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters under reflux conditions.
Introduction of the Thiophene Moiety: Thiophene can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyridazinone ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridazinone derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology
In biological research, it may serve as a probe to study enzyme interactions, given its sulfonamide group which is known to interact with various biological targets.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the sulfonamide group is particularly relevant due to its known pharmacological activities.
Industry
In industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, the sulfonamide group typically inhibits enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyridazinone and thiophene rings may contribute to binding affinity and specificity through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Pyridazine-Based Sulfonamides with Benzyloxy Substituents ()
Compounds 5a-c (e.g., 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide) share the pyridazinone-sulfonamide scaffold but replace the thiophene with benzyloxy groups.
Quinazoline-Linked Schiff Base Derivatives ()
Compounds 16–19 (e.g., 4-(2-(4-oxo-2-((2-oxo-2-(2-(pyridin-3-ylmethylene)hydrazineyl)ethyl)thio)quinazolin-3(4H)-yl)ethyl)benzenesulfonamide) feature quinazoline cores instead of pyridazine, with hydrazineyl and thioether linkers.
- Synthesis : These derivatives are synthesized via Schiff base formation, achieving high yields (84–87%) .
- Physical Properties : Melting points range from 260–309°C, suggesting high crystallinity. The target compound’s melting point is unreported.
- Biological Relevance : These compounds exhibit carbonic anhydrase inhibition, implying that the target compound’s pyridazine-thiophene system may also target enzymatic pathways.
Thiazole- and Pyrimidine-Containing Sulfonamides ()
Examples include 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide.
- Synthesis: Formed via reactions like sulfathiazole with 4-methyl-4-isothiocyanato-2-pentanone, highlighting alternative sulfonamide coupling strategies .
- Structural Notes: The thioxopyrimidinyl group introduces sulfur-based hydrogen bonding, contrasting with the target compound’s thiophene.
Thiazolidinone-Pyridine Hybrids ()
The compound 4-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N,2-dimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide incorporates a sulfone-containing thiazolidinone ring.
Thiophene-Containing Sulfonates and Amines ()
Compounds like (S)-6-{propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate share the thiophen-2-yl ethyl motif.
Thiazolidione-Sulfonamide Derivatives ()
4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide is synthesized from 2-thiazolidione and 4-methylbenzenesulfonylisocyanate.
- Applications : Thiazolidiones are associated with fungicidal and insecticidal activity, implying possible agrochemical utility for the target compound .
Comparative Data Table
Key Observations
- Structural Flexibility: The target compound’s pyridazinone-thiophene system is distinct from quinazolines () and thiazolidinones (), which may confer unique electronic or steric properties.
- Synthetic Accessibility : Benzyloxy pyridazines () and Schiff bases () are synthesized under mild conditions, suggesting the target compound could be similarly accessible.
- Biological Potential: While direct activity data for the target are lacking, analogs with sulfonamide-heterocycle hybrids show enzyme inhibition () and pesticidal activity (), guiding future studies.
Biological Activity
The compound 2,4-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.47 g/mol. The structure features a benzenesulfonamide moiety, which is significant for its biological activity due to the presence of the sulfonamide functional group.
Antimicrobial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values were determined to assess the potency of the compound. For example, MIC values ranged from 0.5 to 2 µg/mL against tested pathogens, indicating effective antimicrobial activity.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1 |
| Escherichia coli | 1 | 2 |
These results suggest that the compound could be a promising candidate for developing new antibiotics, particularly in an era of increasing antibiotic resistance.
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
- Case Study : A study involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with the compound reduced cytokine production by approximately 50%, highlighting its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to its ability to interfere with bacterial folate synthesis pathways and modulate inflammatory responses. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thus inhibiting bacterial growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the benzene ring and modifications to the thiophene moiety can significantly influence its potency.
Key Findings from SAR Studies:
- Methyl Substituents : The presence of methyl groups at positions 2 and 4 on the benzene ring enhances lipophilicity and cellular uptake.
- Thiophene Integration : The incorporation of thiophene increases antimicrobial potency due to enhanced interaction with target enzymes in bacteria.
Q & A
What are the optimal synthetic routes and reaction conditions for synthesizing 2,4-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide?
Basic Question
The synthesis typically involves multi-step reactions, including sulfonamide coupling, pyridazinone ring formation, and thiophene substitution. Key steps include:
- Sulfonamide Coupling : Reacting 2,4-dimethylbenzenesulfonyl chloride with an ethylenediamine derivative under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C to prevent side reactions .
- Pyridazinone Formation : Cyclization of intermediate hydrazine derivatives using catalysts like POCl₃ or DCC (dicyclohexylcarbodiimide) at 60–80°C .
- Thiophene Substitution : Suzuki-Miyaura coupling for thiophen-2-yl introduction, requiring Pd(PPh₃)₄ as a catalyst and inert conditions .
Critical Parameters : Solvent choice (THF or DMSO), temperature control (±2°C), and catalyst purity (>95%) significantly impact yields. Characterization via NMR (¹H/¹³C) and HPLC (≥98% purity) is mandatory .
How can researchers confirm the structural integrity and purity of this compound?
Basic Question
Methodological Approach :
- Nuclear Magnetic Resonance (NMR) : Confirm sulfonamide proton signals (δ 7.5–8.0 ppm for aromatic protons) and pyridazinone carbonyl (δ 165–170 ppm in ¹³C NMR) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12.5 min for >98% purity .
- Mass Spectrometry (MS) : ESI-MS expected [M+H]⁺ at m/z ~458.5 (calculated for C₁₉H₂₀N₃O₃S₂) .
What biological activities are associated with this compound, and how do its functional groups influence activity?
Basic Question
Key Functional Groups :
- Sulfonamide Moiety : Enhances binding to enzymatic active sites (e.g., carbonic anhydrase inhibition) .
- Pyridazinone Core : Modulates kinase inhibition (e.g., MAPK or CDK targets) via hydrogen bonding .
- Thiophen-2-yl Group : Improves lipophilicity (logP ~3.2) and membrane permeability .
Observed Activities : - Enzyme Inhibition : IC₅₀ values <1 µM for selected kinases in vitro .
- Anti-inflammatory Potential : Reduces IL-6 production by 40% in murine macrophages at 10 µM .
How can researchers resolve contradictory bioactivity data across different assay systems?
Advanced Question
Methodological Strategies :
- Orthogonal Assays : Validate kinase inhibition using both fluorescence polarization (FP) and radiometric assays to rule out false positives .
- Dose-Response Analysis : Ensure EC₅₀/IC₅₀ curves span 4–5 log units to confirm potency trends .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if contradictory results stem from rapid metabolism (e.g., t₁/₂ <15 min) .
What structural modifications could enhance target selectivity while minimizing off-target effects?
Advanced Question
SAR-Driven Modifications :
- Sulfonamide Substitution : Replace 2,4-dimethyl groups with electron-withdrawing groups (e.g., -CF₃) to improve binding to hydrophobic enzyme pockets .
- Pyridazinone Optimization : Introduce methyl or methoxy groups at position 5 to sterically block off-target interactions .
- Thiophene Replacement : Substitute thiophen-2-yl with furan-2-yl to reduce cytotoxicity while retaining activity .
Computational Tools : Molecular docking (AutoDock Vina) and MD simulations (AMBER) to predict binding affinities .
How should experimental designs be structured to evaluate in vivo efficacy and toxicity?
Advanced Question
Design Framework :
- Animal Models : Use randomized block designs with n ≥ 6 per group (e.g., BALB/c mice) to account for biological variability .
- Dosing Regimens : Include staggered doses (e.g., 10, 30, 100 mg/kg) administered via IP or oral routes with pharmacokinetic sampling at 0, 1, 4, 8, 24 hr .
- Endpoint Analysis : Measure plasma concentrations (LC-MS/MS), organ histopathology, and cytokine levels (ELISA) .
What analytical methods are recommended for studying degradation products under physiological conditions?
Advanced Question
Methodology :
- Forced Degradation Studies : Expose the compound to pH 1–13, 40–80°C, and UV light (254 nm) for 48 hr .
- HPLC-MS Analysis : Use a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm) with 0.1% formic acid in water/acetonitrile gradient. Monitor for hydrolysis (sulfonamide cleavage) or oxidation (thiophene ring) .
- Stability Criteria : Degradation ≤5% under accelerated conditions (40°C/75% RH) over 4 weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
